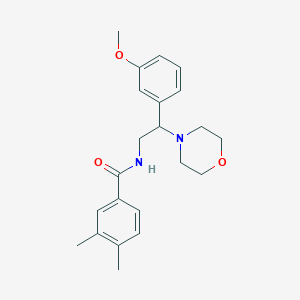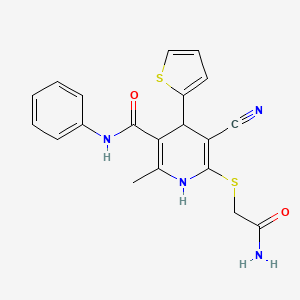![molecular formula C18H15N3O3 B2399626 2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one CAS No. 941973-09-7](/img/structure/B2399626.png)
2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one, also known as MNPNP, is a synthetic compound that belongs to the pyridazinone family. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis of Novel Chemical Compounds
Research has shown that derivatives of pyridazin-3-one, such as "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one," serve as key intermediates in the synthesis of a broad range of novel chemical compounds. For instance, Ibrahim and Behbehani (2014) described a general route for synthesizing a new class of pyridazin-3-one derivatives, highlighting their potential utility in constructing fused azines and other complex molecules. This research underscores the versatility of pyridazin-3-one derivatives in synthetic chemistry, enabling the development of compounds with potential applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).
Molecular Structure and Quantum Chemical Calculations
Studies focusing on the molecular structure and quantum chemical calculations of pyridazin-3-one derivatives provide insight into their electronic properties and reactivity. Kucharska et al. (2013) conducted a comprehensive analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, a compound structurally related to "this compound," revealing details about its crystal structure, vibrational spectra, and conformation. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in designing materials with specific electronic or optical properties (Kucharska et al., 2013).
Exploration of Biological Activity
While direct research on the biological activities of "this compound" may be limited, related studies on pyridazinone derivatives offer insights into their potential pharmacological applications. For example, Hudkins et al. (2011) discovered and characterized a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist, indicating the relevance of pyridazin-3-one scaffolds in developing new therapeutic agents. This highlights the possibility of exploring "this compound" and its derivatives for similar pharmacological targets, albeit outside the context of direct drug usage or side effects (Hudkins et al., 2011).
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWVCSMLKEGFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)


![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)